molecular formula C26H24N2O6S B2535867 2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide CAS No. 902585-27-7

2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2535867
CAS No.: 902585-27-7
M. Wt: 492.55
InChI Key: ZAAMSIUOKMGPMH-UHFFFAOYSA-N
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Description

This compound is a quinoline-based acetamide derivative featuring a 4-methylbenzenesulfonyl group at position 3, a methoxy substituent at position 6 on the quinoline core, and a 3-methoxyphenyl acetamide side chain.

Properties

IUPAC Name

2-[6-methoxy-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c1-17-7-10-21(11-8-17)35(31,32)24-15-28(23-12-9-20(34-3)14-22(23)26(24)30)16-25(29)27-18-5-4-6-19(13-18)33-2/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAMSIUOKMGPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and acylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce high-quality compounds suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfonyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the quinoline core and the sulfonyl group, resulting in reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline core and the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

Antiviral Properties

Research indicates that derivatives of quinoline compounds, including this specific compound, exhibit promising antiviral activities. A notable study demonstrated its effectiveness against HIV integrase, with an effective concentration (EC50) value indicating significant inhibition of viral replication. Such findings suggest potential applications in developing new antiviral therapies targeting HIV and possibly other viral infections.

Antioxidant and Neuroprotective Effects

In vitro studies have shown that this compound possesses antioxidant properties, providing neuroprotection against oxidative stress-induced cell death. This is particularly relevant in models exposed to hydrogen peroxide, where it demonstrated significant protective effects on neuronal cells. These findings suggest a potential role in treating neurodegenerative diseases characterized by oxidative stress.

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory activity against various enzymes. Notably, it has shown potential as a cholinesterase inhibitor, which is significant for treating conditions like Alzheimer's disease. The inhibition constants (KIs) were estimated using Lineweaver-Burk plots, indicating promising activity compared to standard inhibitors.

Case Study 1: Anti-HIV Activity

A study focused on synthesizing new anti-HIV agents based on the structure of this compound found that modifications to the sulfonyl group significantly enhanced antiviral potency. The most effective derivative exhibited an EC50 value comparable to leading antiviral drugs, highlighting the importance of structural modifications in drug design.

Case Study 2: Neuroprotection

In cellular models simulating neurodegenerative conditions, the compound was shown to reduce apoptosis rates significantly. This suggests its potential utility in treating neurodegenerative diseases characterized by oxidative stress and neuronal cell death.

Summary of Biological Activities

Activity TypeObservations
AntiviralEffective against HIV integrase; EC50 value identified
AntioxidantProvides neuroprotection against oxidative stress
Enzyme InhibitionPotential cholinesterase inhibitor

Mechanism of Action

The mechanism of action of 2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and its analogs:

Compound Quinoline Substituents Sulfonyl Group Acetamide Side Chain Key Properties/Implications
Target Compound : 2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide 6-methoxy, 4-oxo, 1,4-dihydroquinolin-1-yl 4-methylbenzenesulfonyl N-(3-methoxyphenyl) Enhanced solubility due to methoxy groups; potential for moderate lipophilicity and H-bonding
Analog 1 : 2-{3-[(4-Chlorophenyl)sulfonyl]-6-ethyl-4-oxo-1(4H)-quinolinyl}-N-(3-methylphenyl)acetamide 6-ethyl, 4-oxo, 1(4H)-quinolinyl 4-chlorobenzenesulfonyl N-(3-methylphenyl) Higher lipophilicity (ethyl group); electron-withdrawing Cl may reduce metabolic stability
Analog 2 : 2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide 6-ethyl, 4-oxo, 1(4H)-quinolinyl benzenesulfonyl N-(4-chlorophenyl) Unsubstituted sulfonyl group increases steric flexibility; Cl may enhance target affinity but increase toxicity
Analog 3 : N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide 7-ethoxy, 3-cyano, 4-oxo, 1,4-dihydro N/A N-acetamide (unsubstituted) Ethoxy and cyano groups improve electron density for kinase inhibition; lacks sulfonyl moiety

Structural and Functional Analysis:

Quinoline Core Modifications: The target compound’s 6-methoxy group (vs. Methoxy’s electron-donating nature may also enhance resonance stabilization of the quinoline ring . 4-Oxo-1,4-dihydroquinoline is common across analogs, suggesting a conserved pharmacophore for binding interactions, possibly with enzymes like kinases or ATPases .

Sulfonyl Group Variations :

  • The 4-methylbenzenesulfonyl group in the target compound balances steric bulk and electron-donating effects, contrasting with the electron-withdrawing 4-chlorobenzenesulfonyl (analog 1) and simpler benzenesulfonyl (analog 2). Methyl substitution may improve metabolic stability compared to chloro derivatives .

This could enhance target selectivity or solubility .

Biological Implications :

  • Analogs with chlorine substituents (e.g., analog 1) may exhibit stronger target affinity due to halogen bonding but could suffer from toxicity or oxidative metabolism .
  • The absence of a sulfonyl group in analog 3 highlights the role of this moiety in conferring rigidity or specific binding interactions in the target compound .

Research Findings and Methodological Notes

  • Synthesis: While the target compound’s exact synthesis route is unspecified, analogs like those in and suggest that sulfonylation of the quinoline core and subsequent amidation are critical steps .
  • Crystallography : Structural data for related compounds (e.g., ) indicate that hydrogen bonding (N–H···O, C–H···O) stabilizes the molecular conformation, which may apply to the target compound’s crystal packing .
  • Software Tools : SHELXL () is widely used for refining such structures, ensuring accuracy in bond lengths and angles during crystallographic analysis .

Biological Activity

The compound 2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide is part of a class of quinoline derivatives known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features a quinoline core with various substituents that contribute to its biological activity. The key components include:

  • Methoxy groups which enhance solubility and bioavailability.
  • Sulfonyl group that may improve pharmacological properties.
  • Acetamide moiety which is often linked to bioactive compounds.

The molecular formula is C25H25N2O5SC_{25}H_{25}N_{2}O_{5}S, and its IUPAC name is N-(3-methoxyphenyl)-2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide .

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activity , primarily through the inhibition of various protein kinases involved in cell proliferation and survival. The specific compound under study has shown promise in:

  • Inhibiting cell proliferation : In vitro studies demonstrate its effectiveness against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent antiproliferative effects.
Cell LineIC50 Value (µM)
MCF-713.3
HeLa15.0

These findings suggest that the compound could serve as a lead candidate for further development in cancer therapy .

While the exact mechanism of action for this compound remains partially elucidated, it is hypothesized that it may involve:

  • Inhibition of protein kinases : Similar compounds have been shown to inhibit kinases that regulate cell cycle progression.
  • Induction of apoptosis : The compound may trigger programmed cell death in cancer cells, enhancing its therapeutic potential.

Case Studies and Research Findings

Several studies have examined the biological activity of similar quinoline derivatives, providing insights into their mechanisms and therapeutic applications:

  • Study on RET Kinase Inhibitors : A related class of quinoline compounds was found to inhibit RET kinase activity effectively, leading to reduced cell proliferation in RET-driven cancers .
  • Antiproliferative Activity : A series of quinoline derivatives were evaluated for their antiproliferative effects against various cancer cell lines, with some exhibiting GI50 values as low as 0.15 µM .

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